molecular formula C8H5Cl2N3O2 B8218439 Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B8218439
M. Wt: 246.05 g/mol
InChI Key: UDHSFJIRQPVAKM-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves multi-step processes. One common method starts with the preparation of pyrrole derivatives, followed by cyclization reactions to form the fused triazine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-7(14)5-3-2-4-6(9)11-8(10)12-13(4)5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSFJIRQPVAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C2N1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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